Bis(methylsulfanyl)(nitro)methane
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Overview
Description
Bis(methylsulfanyl)(nitro)methane is an organosulfur compound characterized by the presence of both methylsulfanyl and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(methylsulfanyl)(nitro)methane typically involves the reaction of nitromethane with methylsulfanyl reagents under controlled conditions. One common method is the nucleophilic substitution reaction where nitromethane reacts with methylsulfanyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to optimize the reaction conditions and scale up the production. The use of catalysts and advanced purification techniques such as distillation and recrystallization are employed to achieve high-quality product suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
Bis(methylsulfanyl)(nitro)methane undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as lithium aluminum hydride or catalytic hydrogenation, leading to the formation of amines.
Substitution: The methylsulfanyl groups can be substituted by other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Nucleophiles like halides, amines, and thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Bis(methylsulfanyl)(nitro)methane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of bis(methylsulfanyl)(nitro)methane involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The methylsulfanyl groups can participate in redox reactions and form covalent bonds with nucleophilic sites in biomolecules .
Comparison with Similar Compounds
Similar Compounds
Bis(methylsulfanyl)methane: Similar structure but lacks the nitro group, leading to different chemical reactivity and applications.
2,4-Dithiapentane: Another organosulfur compound with similar functional groups but different molecular structure and properties.
Uniqueness
Bis(methylsulfanyl)(nitro)methane is unique due to the presence of both methylsulfanyl and nitro groups, which impart distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions with biological systems .
Properties
CAS No. |
62159-32-4 |
---|---|
Molecular Formula |
C3H7NO2S2 |
Molecular Weight |
153.23 g/mol |
IUPAC Name |
bis(methylsulfanyl)-nitromethane |
InChI |
InChI=1S/C3H7NO2S2/c1-7-3(8-2)4(5)6/h3H,1-2H3 |
InChI Key |
YWRUAKMJXBRQPW-UHFFFAOYSA-N |
Canonical SMILES |
CSC([N+](=O)[O-])SC |
Origin of Product |
United States |
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